1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide

Description

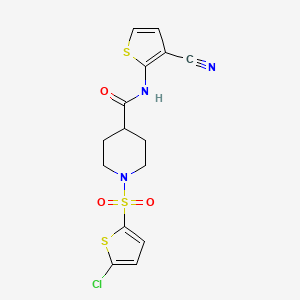

This compound belongs to a class of piperidine-4-carboxamide derivatives featuring a sulfonyl group linked to a 5-chlorothiophene ring and an amide-bonded 3-cyanothiophene moiety. Its molecular formula is C17H16ClN3O3S2, with a molecular weight of 409.91 g/mol . The structural uniqueness arises from:

- A piperidine core facilitating conformational flexibility.

- A 3-cyanothiophene carboxamide contributing to π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S3/c16-12-1-2-13(24-12)25(21,22)19-6-3-10(4-7-19)14(20)18-15-11(9-17)5-8-23-15/h1-2,5,8,10H,3-4,6-7H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHWCNUAPKUSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their broad pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine ring, which is known for its diverse biological activities, and a sulfonyl group that enhances its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antibacterial Activity

- The compound exhibits significant antibacterial properties against various bacterial strains. Research indicates that sulfonamide derivatives generally show moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- A study demonstrated that related compounds showed IC50 values ranging from 0.63 µM to 6.28 µM against acetylcholinesterase, indicating potential for neuroprotective effects alongside antibacterial activity .

- Anti-inflammatory Effects

- Anticancer Potential

- Enzyme Inhibition

Table 1: Summary of Biological Activities

Case Study: Antibacterial Efficacy

In a comparative study, various sulfonamide derivatives were tested against Salmonella typhi and Bacillus subtilis. The results indicated that derivatives similar to this compound exhibited moderate to strong antibacterial activity, with some compounds achieving IC50 values significantly lower than traditional antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

The dihydronaphthothiazole analog (Analog 2) has the largest molecular weight (494.1 g/mol) and steric bulk, which may limit bioavailability .

Electronic and Hydrogen-Bonding Profiles: The 3-cyanothiophene group in the target compound provides a strong electron-withdrawing nitrile, enhancing electrophilicity compared to the 2-cyanophenyl group in Analog 1 .

Sulfonyl Group Variations :

- Replacement of the 5-chlorothiophene sulfonyl with a 4-fluorophenyl (Analog 4) or 4-chlorobenzenesulfonyl (Analog 5) group alters electron distribution and steric effects, impacting receptor binding kinetics .

Q & A

Basic: What are the recommended synthetic routes for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide, and what key reaction conditions influence yield and purity?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically including:

Sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine-4-carboxamide precursor under basic conditions (e.g., NaH in DMF) to form the sulfonyl-piperidine intermediate .

Amide Coupling : Using coupling agents (e.g., HATU or EDCI) to conjugate the intermediate with 3-cyanothiophene-2-amine .

Purification : Employing column chromatography or recrystallization (solvents: dichloromethane/hexane) to isolate the final product .

Key Conditions:

- Solvents : Dimethylformamide (DMF) or dichloromethane for optimal solubility .

- Temperature : Controlled reflux (60–80°C) to prevent side reactions .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirms piperidine ring conformation, sulfonyl group integration, and thiophene substituents. Use deuterated DMSO for solubility .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the aromatic and piperidine regions .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~454.5) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced: How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Methodological Answer:

- Comparative Assay Design :

- Test the compound in parallel using in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) to identify system-specific variability .

- Orthogonal Validation :

- Use surface plasmon resonance (SPR) to confirm binding kinetics if enzymatic assays show conflicting IC₅₀ values .

- Solubility Control :

- Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cellular assays .

Advanced: What strategies are recommended for elucidating the molecular targets and mechanisms of action of this sulfonamide-carboxamide hybrid?

Methodological Answer:

- Computational Docking :

- Use AutoDock Vina to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .

- Proteomic Profiling :

- Perform affinity pull-down assays with biotinylated analogs followed by LC-MS/MS to identify interacting proteins .

- Kinetic Studies :

- Measure time-dependent inhibition of candidate enzymes (e.g., MMP-2) to distinguish competitive vs. allosteric mechanisms .

Basic: What are the critical considerations in designing solubility and stability studies for this compound under physiological conditions?

Methodological Answer:

- Solubility Screening :

- Test in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO. Use sonication for dispersion .

- Stability Protocols :

- Incubate at 37°C for 24–72 hours; analyze degradation via HPLC. Include antioxidants (e.g., ascorbic acid) if thiophene oxidation is observed .

- pH Sensitivity :

- Monitor structural integrity at pH 2–9 using UV-Vis spectroscopy (λmax ~270 nm) .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to optimize the pharmacological profile of this compound?

Methodological Answer:

- Substituent Variation :

- Synthesize analogs with modified thiophene substituents (e.g., replacing Cl with F or Br) to assess impact on potency .

- Pharmacokinetic Profiling :

- Measure logP (octanol/water partition) and metabolic stability in liver microsomes to guide lead optimization .

- Biochemical Assays :

- Compare IC₅₀ values across analogs for target enzymes (e.g., HDACs) to establish SAR trends .

Basic: What purification techniques are optimal for isolating high-purity samples of this compound following synthesis?

Methodological Answer:

- Flash Chromatography :

- Use silica gel with gradient elution (ethyl acetate/hexane 20% → 50%) to remove unreacted precursors .

- Recrystallization :

- Dissolve in hot ethanol and cool to 4°C for crystal formation; yields >85% purity .

- Preparative HPLC :

- C18 column with acetonitrile/water (70:30) for final polishing (purity >99%) .

Advanced: What computational approaches are validated for predicting the binding affinity and selectivity of this compound against potential biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Simulate binding to sulfonamide-binding pockets (e.g., COX-2) using GROMACS; analyze RMSD for stability .

- Free Energy Perturbation (FEP) :

- Calculate ΔΔG for analog binding to prioritize synthetic targets .

- Pharmacophore Modeling :

- Generate 3D models (e.g., Schrödinger Phase) to align with known inhibitors (e.g., thiophene-based kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.